LT-106-175
Description
Properties
Molecular Formula |
C22H24N8OS |
|---|---|
Molecular Weight |
448.55 |
IUPAC Name |
N-(4-((4-Methylpiperazin-1-yl)methyl)phenyl)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C22H24N8OS/c1-29-7-9-30(10-8-29)13-15-2-4-16(5-3-15)26-21(31)19-18(12-25-28-19)27-20-17-6-11-32-22(17)24-14-23-20/h2-6,11-12,14H,7-10,13H2,1H3,(H,25,28)(H,26,31)(H,23,24,27) |
InChI Key |
UDVJBRYBBSVDDS-UHFFFAOYSA-N |
SMILES |
O=C(C1=NNC=C1NC2=C(C=CS3)C3=NC=N2)NC4=CC=C(CN5CCN(C)CC5)C=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LT-106 175; LT 106-175; LT-106-175 |
Origin of Product |
United States |
Advanced Synthetic Strategies and Chemical Derivatization of the Lt 106 175 Scaffold
Chemoinformatic Approaches to Explore Chemical Space Around LT-106-175
Chemoinformatics plays a pivotal role in modern drug discovery by leveraging computational methods to analyze, store, and predict chemical and biological properties of compounds. For a compound like this compound, chemoinformatic approaches are instrumental in understanding its structure-activity relationships, identifying novel analogs with improved potency or selectivity, and navigating vast chemical spaces efficiently.
Virtual Screening and Ligand-Based Design
Virtual screening (VS) is a computational technique used to identify potential hit compounds from large chemical libraries by prioritizing molecules with a high likelihood of binding to a target of interest. VS methods are broadly categorized into structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). broadinstitute.orgeurekaselect.com While SBVS relies on the three-dimensional structure of the target protein, LBVS is particularly valuable when the target's 3D structure is unknown or difficult to obtain. eurekaselect.comeuropa.eu
Ligand-Based Virtual Screening (LBVS) operates on the principle that compounds with similar structures and chemical characteristics tend to exhibit similar biological effects. eurekaselect.comctdbase.org For this compound, LBVS approaches would involve analyzing its structural and physicochemical features to identify other molecules that share these characteristics. Key LBVS techniques include:
Pharmacophore Modeling : This involves identifying the essential spatial arrangements of structural and chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) from this compound that are crucial for its inhibitory activity against FLT3, CDK2, and CDK6. europa.eu These pharmacophore models can then be used as queries to search large databases for compounds possessing similar arrangements, irrespective of their underlying scaffold.
Shape Similarity and Fingerprint-Based Screening : This approach compares the three-dimensional shape and two-dimensional molecular fingerprints (numerical representations of a molecule's structural features) of this compound with those of compounds in chemical libraries. eurekaselect.comctdbase.org Compounds with high similarity scores are prioritized for further investigation, assuming they might share similar biological activities. Chemical spaces, which are vast combinatorial compound clusters, can be efficiently explored using these methods. ctdbase.org
The application of virtual screening to the this compound scaffold would involve:
Defining the Query : Using the known structure and activity of this compound as the reference.
Database Selection : Screening large commercial or in-house chemical libraries (e.g., ZINC, MolPORT, ChEMBL) that are prepared for docking or similarity searches. broadinstitute.orgeuropa.eu
Applying LBVS Methods : Utilizing pharmacophore models derived from this compound or its known active analogs, and employing 2D/3D similarity metrics to rank potential hits.
Hit Prioritization : Compounds with high predicted activity or strong similarity to this compound are selected for experimental validation.
A hypothetical outcome of a virtual screening campaign focused on this compound might be represented as follows:
| Compound ID | Similarity Score (to this compound) | Predicted Activity (Score) | Structural Features Matched |
| Analog A | 0.85 | High | Thienopyrimidine core, piperazine (B1678402) motif, H-bond acceptors |
| Analog B | 0.78 | Medium-High | Pyrazole-carboxamide, hydrophobic regions |
| Analog C | 0.72 | Medium | Similar shape, different linker |
| Analog D | 0.65 | Low-Medium | Partial match to pyrazole (B372694), different terminal group |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicted Potency
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the chemical structures of a series of compounds and their observed biological activities. europa.eu The primary goal of QSAR is to predict the biological activity of new or untested compounds based on their molecular descriptors, thereby guiding lead optimization and drug candidate selection.
For this compound and its potential derivatives, QSAR modeling would be crucial for understanding how specific structural modifications impact its inhibitory potency against FLT3, CDK2, and CDK6. The typical steps involved in developing a QSAR model for this compound analogs would include:
Data Collection and Curation : Gathering a dataset of this compound and its known analogs with experimentally determined biological activities (e.g., IC50, Ki values) against FLT3, CDK2, and CDK6. Data quality and reliability are paramount. europa.eu
Molecular Descriptor Calculation : Quantifying the structural and physicochemical properties of each compound in the dataset. These descriptors can range from 1D (e.g., molecular weight) to 2D (e.g., topological indices, chemical fingerprints) and 3D (e.g., molecular volume, surface properties, molecular interaction fields). europa.eu
Data Partitioning : Dividing the dataset into training, validation, and external test sets to build and rigorously evaluate the model's predictive performance.
Feature Selection and Model Building : Employing statistical or machine learning methods (e.g., multiple linear regression, partial least squares, neural networks) to identify the most relevant descriptors and construct a mathematical model that correlates these descriptors with biological activity.
Model Validation : Assessing the model's robustness and predictive power using internal (e.g., cross-validation) and external validation techniques. A critical aspect is defining the model's "applicability domain," which specifies the chemical structure space where the model's predictions are considered reliable.
Prediction : Using the validated QSAR model to predict the potency of newly designed or synthesized this compound analogs.
By applying QSAR, researchers can gain insights into which structural features of the this compound scaffold are most critical for its activity, guiding the rational design of more potent and selective inhibitors. For instance, a QSAR model might reveal that the specific substitution pattern on the thienopyrimidine ring or the nature of the linker to the piperazine moiety significantly influences FLT3 inhibition.
A simplified example of QSAR modeling results for this compound derivatives:
| Compound ID | Structural Feature (R1) | Structural Feature (R2) | Predicted FLT3 IC50 (nM) | Experimental FLT3 IC50 (nM) |
| This compound | Methylpiperazine | Thienopyrimidine | N/A | 5.0 |
| Analog E | Ethylpiperazine | Thienopyrimidine | 8.2 | 7.8 |
| Analog F | Morpholine | Thienopyrimidine | 25.1 | 26.5 |
| Analog G | Methylpiperazine | Pyrrolopyrimidine | 12.5 | 11.9 |
This table illustrates how QSAR can predict the activity of new analogs (E, F, G) based on their structural variations (R1, R2) and the established model, allowing for focused synthetic efforts.
Molecular and Cellular Mechanisms of Action of Lt 106 175
Characterization of LT-106-175 Target Engagement at the Molecular Level
The molecular interaction of this compound with its targets, particularly FLT3, defines its therapeutic potential. This section details the biochemical and structural analyses performed to characterize this engagement.
Biochemical Analysis of FLT3 Kinase Inhibition
Biochemical assays are fundamental in quantifying the potency and mechanism of enzyme inhibition.
This compound serves as a foundational lead compound from which a series of 1-H-pyrazole-3-carboxamide derivatives were synthesized to enhance FLT3 inhibitory potency and selectivity loinc.orgnih.gov. While specific inhibition constants (Ki) and half-maximal inhibitory concentration (IC50) values for this compound itself are not explicitly detailed in the provided literature, its role as a precursor to highly potent inhibitors highlights its initial activity. For instance, "compound 50," a derivative synthesized from this compound, was identified as a highly potent and selective FLT3 inhibitor with an IC50 value of 0.213 nM loinc.orgnih.gov. This derivative demonstrated equivalent activity against various FLT3 mutants, including FLT3 (ITD)-D835V and FLT3 (ITD)-F691L, which are known to be resistant to other inhibitors like quizartinib (B1680412) loinc.org.
The precise binding mode (ATP-competitive or non-ATP-competitive) for this compound has not been explicitly detailed in the available information. However, FLT3 inhibitors generally function by binding to the ATP-binding site of the kinase idrblab.net. Kinase inhibitors are broadly categorized into Type I and Type II based on their interaction with the ATP-binding site. Type I inhibitors are ATP-competitive and bind to the active "DFG-in" conformation of the kinase, effectively inhibiting both internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations of FLT3. In contrast, Type II inhibitors bind to the inactive "DFG-out" conformation, typically demonstrating potency against ITD mutations but reduced efficacy against common TKD alterations researchgate.netnih.gov.
Detailed kinetic studies specifically characterizing the enzyme-inhibitor interaction for this compound were not found in the provided research findings. Kinetic studies are crucial for understanding the rate at which an inhibitor binds to and dissociates from its target enzyme, influencing the duration and efficacy of inhibition.
Molecular Docking and Dynamics Simulations of this compound with FLT3
While direct molecular docking and dynamics simulation data specifically for this compound are not extensively detailed, these computational approaches have been instrumental in the design and optimization of its derivatives. Molecular docking studies guided the synthesis of derivatives from this compound, aiding in the identification of appropriate sites for structural modifications to enhance FLT3 inhibitory potency and selectivity genecards.org. Molecular dynamics simulations have been employed to study the binding modes of FLT3 inhibitors and their derivatives, providing insights into key residues involved in intermolecular binding and informing strategies for further structural optimization genecards.org. These simulations can reveal conformational changes in FLT3 upon mutation and drug binding, potentially enhancing drug binding by altering gate openings.
Specificity Profiling Across the Kinome
This compound is characterized as a potent inhibitor of FLT3 mutations. Beyond FLT3, specificity profiling has indicated that this compound also exhibits inhibitory activity against cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 6 (CDK6) nih.gov. Kinome profiling is a comprehensive approach used to assess the activity of a compound across a broad spectrum of kinases, providing insights into its selectivity and potential off-target effects.
Elucidation of Downstream Signaling Pathway Modulation
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase (RTK) predominantly expressed on immature hematopoietic progenitors and stem cells. Its activation, typically initiated by the binding of FLT3 ligand (FLT3L), leads to receptor dimerization and autophosphorylation. This process subsequently activates several crucial downstream signaling pathways that regulate cell proliferation, differentiation, and survival.
Activating mutations in FLT3, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (TKD) point mutations, are common in acute myeloid leukemia (AML) and result in constitutive (ligand-independent) activation of the receptor. This aberrant activation drives uncontrolled cell proliferation and suppresses apoptosis. A compound like this compound, if acting as a FLT3 inhibitor, would aim to counteract these effects by disrupting the activated downstream signaling cascades.
The primary signaling pathways activated by FLT3 include:
STAT5 (Signal Transducer and Activator of Transcription 5): FLT3-ITD mutations, in particular, are known to continuously activate the JAK/STAT signaling pathway, specifically STAT5A phosphorylation. Persistent STAT5 activity promotes cell survival and proliferation. An inhibitor of FLT3 would be expected to reduce or abolish STAT5 phosphorylation, thereby inhibiting its transcriptional activity and downstream effects.
MAPK (Mitogen-Activated Protein Kinase) / ERK (Extracellular Signal-Regulated Kinase): The RAS/MEK/ERK pathway is a major downstream effector of FLT3 signaling. Activation of FLT3 leads to the binding of adaptor proteins like GRB2, which in turn activates the RAS/MAPK/ERK cascade, promoting cell growth and survival. Modulation by this compound would likely involve the inhibition of ERK1/2 activation, leading to decreased cell viability and potentially inducing apoptosis.
PI3K/Akt (Phosphoinositide 3-Kinase / Protein Kinase B): The PI3K/Akt/mTOR pathway is frequently hyperactivated in AML cells, often due to activating mutations in FLT3, and contributes to uncontrolled growth, proliferation, differentiation, and survival. FLT3 activation leads to the recruitment of PI3K, which then activates Akt. Akt, a central node in cell survival, phosphorylates numerous downstream substrates that regulate cell growth, metabolism, and apoptosis. This compound would be hypothesized to inhibit PI3K/Akt signaling, thereby attenuating pro-survival signals and sensitizing cells to death.
The expected impact of this compound on these pathways is summarized in Table 1.
Table 1: Expected Impact of this compound on FLT3-Dependent Signaling Pathways
Preclinical Biological Activity and Efficacy Studies of Lt 106 175 Derivatives
In Vitro Efficacy in Defined Cellular Models of Disease
In vitro studies using defined cellular models are fundamental for initial screening and characterization of drug candidates. These models allow for precise control over experimental conditions and enable the assessment of a compound's direct effects on target cells figshare.com.
A significant derivative synthesized from LT-106-175, referred to as Compound 50 (also known as Flt3-IN-19), has demonstrated notable in vitro efficacy against FLT3-mutant leukemia cell lines. Compound 50 was identified as a highly potent and selective FLT3 inhibitor, exhibiting an IC50 of 0.213 nM against the FLT3 enzyme nih.gov. Crucially, this compound showed equivalent activity against various FLT3 mutants, including FLT3 (ITD)-D835V and FLT3 (ITD)-F691L, which are known to be resistant to other FLT3 inhibitors like quizartinib (B1680412) nih.gov.
In cellular models, Compound 50 exhibited significant efficacy against the human AML cell line MV4-11, which harbors FLT3-ITD mutants, with an IC50 of 16.1 nM nih.gov. Conversely, Compound 50 displayed no cytotoxicity in FLT3-independent cells, indicating a high degree of selectivity for FLT3-driven cellular proliferation nih.gov. Biochemical analyses further confirmed that its observed effects were directly linked to the inhibition of FLT3 signaling pathways. Moreover, Compound 50 was shown to induce apoptosis in MV4-11 cells, as demonstrated by flow cytometry nih.gov.
The in vitro efficacy data for Compound 50 are summarized below:
| Assay Type | Target/Cell Line | Result (IC50) | Citation |
| Enzyme Inhibition | FLT3 enzyme | 0.213 nM | nih.gov |
| Cellular Proliferation | MV4-11 (human AML, FLT3-ITD mutant) | 16.1 nM | nih.gov |
| Selectivity | FLT3-independent cells (cytotoxicity) | No cytotoxicity | nih.gov |
| Mechanism | FLT3 (ITD)-D835V, FLT3 (ITD)-F691L (enzyme activity) | Equal activity | nih.gov |
While Compound 50 has shown promising selectivity against FLT3-independent cell lines nih.gov, specific detailed research findings regarding its assessment in primary cell cultures (e.g., from AML patients or healthy donors) were not explicitly detailed in the available information. Studies in primary cell cultures are vital for understanding a compound's activity in a more physiologically relevant context, reflecting the heterogeneity and complex microenvironment of patient-derived cells, and for assessing potential off-target effects on healthy cells universiteitleiden.nl.
The available research on this compound derivatives, specifically Compound 50, does not detail specific findings on synergistic or additive effects when combined with other mechanistic agents. However, combination therapy is a cornerstone of modern cancer treatment, aiming to improve efficacy, overcome resistance, and reduce toxicity by targeting multiple pathways or cell populations simultaneously wikipedia.orgvichemchemie.com.
The rational design of preclinical combination studies involves identifying complementary mechanisms of action between a novel compound and existing or investigational therapeutic agents. For FLT3 inhibitors, this could include combining them with chemotherapy, other targeted therapies (e.g., inhibitors of parallel signaling pathways like MEK, PI3K/AKT, or STAT5, which are often constitutively activated by FLT3 mutations), or epigenetic modifiers nih.gov. The goal is to achieve a greater therapeutic effect than either agent alone, either through synergy (where the combined effect is greater than the sum of individual effects) or additive effects vichemchemie.com. Such studies often involve dose-response matrix experiments and advanced analytical methods to determine combination indices.
Specific data on the evaluation of this compound derivatives in 3D cell culture and organoid models were not detailed in the available literature. Three-dimensional (3D) cell culture and organoid models represent advanced in vitro systems that more closely mimic the complex tissue architecture, cell-cell interactions, and microenvironmental cues found in vivo compared to traditional 2D monolayer cultures figshare.com. These models are increasingly utilized in drug discovery for their ability to provide more physiologically relevant efficacy and toxicity data, bridging the gap between conventional in vitro assays and in vivo animal models figshare.com. For leukemia, 3D models can recapitulate the bone marrow niche, offering a more accurate platform for assessing drug penetration, metabolism, and long-term effects on leukemic stem cells.
In Vivo Efficacy Studies in Preclinical Animal Models
Established Xenograft and Syngeneic Models of Acute Myeloid Leukemia
To evaluate the efficacy of this compound derivatives in a living system, researchers have utilized well-characterized xenograft and bone marrow engrafted mouse models of AML. These models, including those derived from human AML cell lines such as MOLM-13 and MV4-11, are instrumental in simulating the disease progression and assessing the anti-tumor effects of investigational compounds. nih.govresearchgate.netresearchgate.net
Studies employing MOLM-13 and MV4-11 xenograft models have shown that LT-171-861 significantly inhibits tumor growth and can lead to drastic tumor regression. nih.govresearchgate.net In these models, tumor volumes were systematically measured to quantify the anti-tumor response. thno.orgx-mol.net Comparative analyses indicated that LT-171-861 exhibited more potent antitumor activity in vivo compared to established FLT3 inhibitors like sorafenib (B1663141). researchgate.net Furthermore, administration of LT-171-861 in xenograft models resulted in nearly complete tumor regression without subsequent relapse. nih.gov
Table 1: Summary of Tumor Growth Inhibition in AML Xenograft Models by LT-171-861
| Model Type | Cell Line | Observed Effect | Comparative Efficacy (vs. Sorafenib) | Source |
| Subcutaneous Xenograft | MOLM-13 | Significant inhibition of tumor growth, drastic tumor regression | More potent antitumor activity | nih.govresearchgate.net |
| Subcutaneous Xenograft | MV4-11 | Significant inhibition of tumor growth, drastic tumor regression | More potent antitumor activity | nih.govresearchgate.net |
Beyond direct tumor mass reduction, the impact of this compound derivatives on systemic leukemic burden has been assessed in preclinical models. In bone marrow engrafted models, which mimic the systemic nature of leukemia, treatment with LT-171-861 led to increased survival rates. nih.govresearchgate.netlarvol.com Analysis of organ infiltration, particularly in the spleen, demonstrated that LT-171-861 reduced the infiltration of leukemic cells. nih.gov Histopathological examinations, such as hematoxylin (B73222) and eosin (B541160) (H&E) staining, were performed on various organs including the liver, heart, spleen, lung, and kidney from xenograft models to evaluate the compound's effect on organ systems. researchgate.net
Pharmacodynamic Biomarker Assessment in Preclinical Models
Pharmacodynamic (PD) biomarker assessments are critical for understanding how a drug affects its target and downstream biological processes within an organism. nih.gov These assessments provide insights into target engagement and the modulation of relevant signaling pathways in vivo. nih.govnih.gov
Target engagement studies were conducted to confirm the interaction between LT-171-861 and its primary molecular target, FLT3. nih.govresearchgate.netnih.gov These assays demonstrated that LT-171-861 possesses a high affinity for the FLT3 protein. nih.govresearchgate.netnih.gov Kinase profiling further revealed that LT-171-861 exhibits remarkable inhibitory activity against FLT3 and its various mutants, as indicated by low half-maximal inhibitory concentration (IC50) values. nih.gov
Table 2: In Vitro Inhibitory Efficacy of LT-171-861 Against FLT3-Mutant AML Cell Lines
| Cell Line | FLT3 Mutation Status | IC50 (nM) | Source |
| MV4-11 | FLT3-ITD | 1.8 | nih.gov |
| MOLM13 | FLT3-ITD | 1.3 | nih.gov |
The aberrant activation of FLT3 in AML cells is known to drive cell proliferation and suppress apoptosis through the activation of key downstream signaling pathways, including PI3K/AKT, MAPK, and JAK2/STAT5. dovepress.com Preclinical investigations showed that LT-171-861 effectively inhibited FLT3 phosphorylation, a critical step in FLT3 signaling, in a manner comparable to other known FLT3 inhibitors like sorafenib and AC220 (Quizartinib). nih.govresearchgate.net This inhibition of FLT3 signaling by LT-171-861 leads to a potent induction of apoptosis and inhibition of cell growth in FLT3-mutant AML cell lines. nih.govresearchgate.netgenomenon.com These findings collectively indicate that LT-171-861 modulates crucial downstream signaling pathways that are essential for the survival and proliferation of leukemic cells. nih.govdovepress.comresearchgate.net
Advanced Methodologies and Analytical Approaches in Lt 106 175 Research
Proteomics and Metabolomics for Deep Mechanistic Insights
Proteomics and metabolomics offer a global perspective on the cellular responses to a bioactive compound. These technologies allow for the large-scale study of proteins and metabolites, respectively, providing a functional snapshot of the cell's state.
Quantitative proteomics is instrumental in understanding how LT-106-175 affects the cellular proteome. Techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC) and Tandem Mass Tags (TMT) enable the precise measurement of changes in protein abundance across different experimental conditions.
In a hypothetical study of this compound, SILAC could be employed by growing one population of cancer cells in media containing "light" isotopes of essential amino acids (e.g., ¹²C₆-arginine) and another in media with "heavy" isotopes (e.g., ¹³C₆-arginine). The "heavy" labeled cells would be treated with this compound, while the "light" cells serve as a control. After treatment, the cell populations are combined, and the proteins are extracted and analyzed by mass spectrometry. The ratio of heavy to light peptides reveals the change in abundance of each protein in response to the compound.
TMT is another powerful technique that allows for the simultaneous quantification of proteins from multiple samples. Peptides from different samples are labeled with isobaric tags, which have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer. This would allow for the comparison of protein expression across various concentrations of this compound or at different time points.
Table 1: Illustrative Data from a Quantitative Proteomics (SILAC) Experiment on this compound-Treated AML Cells
| Protein | Gene | SILAC Ratio (Heavy/Light) | Regulation | Putative Function |
| FLT3 | FLT3 | 0.45 | Down-regulated | Receptor Tyrosine Kinase |
| STAT5 | STAT5 | 0.60 | Down-regulated | Signal Transducer |
| BCL-2 | BCL2 | 0.55 | Down-regulated | Apoptosis Regulator |
| BAX | BAX | 1.85 | Up-regulated | Pro-apoptotic Protein |
| Caspase-3 | CASP3 | 2.10 | Up-regulated | Apoptosis Executioner |
This table is a hypothetical representation of data and does not reflect actual experimental results.
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics approach used to identify the protein targets of small molecules and to profile the functional state of enzymes in complex biological systems. bioagilytix.comcreative-proteomics.comresearchgate.net This technique utilizes chemical probes that covalently bind to the active sites of specific enzyme families.
Metabolomic profiling involves the comprehensive analysis of small molecule metabolites in a biological system. This provides a direct readout of the physiological state of a cell and can reveal how a compound like this compound alters cellular metabolism. By treating cancer cells with this compound and analyzing the resulting changes in the metabolome using techniques like mass spectrometry or NMR spectroscopy, researchers can identify metabolic pathways that are impacted by the compound's activity. For instance, inhibition of a kinase like FLT3 can have downstream effects on signaling pathways that regulate glycolysis or amino acid metabolism. Understanding this metabolic reprogramming can provide further insights into the compound's mechanism of action and may reveal metabolic vulnerabilities that could be exploited therapeutically.
Table 2: Hypothetical Metabolomic Changes in AML Cells Treated with this compound
| Metabolite | Pathway | Fold Change vs. Control | Interpretation |
| Lactate | Glycolysis | 0.6 | Decreased glycolytic rate |
| ATP | Energy Metabolism | 0.7 | Reduced energy production |
| Glutamine | Amino Acid Metabolism | 1.5 | Altered glutamine utilization |
| Citrate | TCA Cycle | 0.8 | Disruption of TCA cycle |
This table is a hypothetical representation of data and does not reflect actual experimental results.
Advanced Spectroscopic and Imaging Techniques
Spectroscopic and imaging techniques provide high-resolution information about the molecular interactions and cellular effects of a compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between small molecules and their protein targets at an atomic level. creative-biostructure.comspringernature.comosti.govresearchgate.net It can be used to confirm the binding of this compound to its target protein, such as FLT3, and to map the binding site. In a typical experiment, a solution of the ¹⁵N-labeled protein is titrated with the ligand (this compound). As the ligand binds, it causes chemical shift perturbations in the NMR spectrum of the protein. By monitoring which amino acid residues experience these shifts, the binding interface can be identified. NMR can also be used to determine the dissociation constant (Kd) of the ligand-protein complex, providing a measure of binding affinity.
Fluorescence microscopy and flow cytometry are indispensable tools for visualizing and quantifying the effects of a compound on cellular processes. nih.govnih.govnih.govnih.govranchobiosciences.com
Fluorescence Microscopy allows for the direct visualization of a compound's effects within a cell. For example, fluorescently labeled antibodies can be used to track the localization of proteins that are affected by this compound. Researchers could visualize the inhibition of a signaling pathway by observing the lack of translocation of a key transcription factor from the cytoplasm to the nucleus. Live-cell imaging with fluorescent reporters can also be used to monitor dynamic processes like apoptosis in real-time in response to treatment with this compound. biocompare.com
Flow Cytometry is a high-throughput technique that can analyze thousands of cells per second, providing quantitative data on various cellular parameters. bioagilytix.comnih.govnih.govranchobiosciences.com In the context of this compound, which is a lead compound for FLT3 inhibitors used in Acute Myeloid Leukemia (AML), flow cytometry is particularly relevant. researchgate.netresearchgate.netresearchgate.net Studies on derivatives of this compound have utilized flow cytometry to demonstrate the induction of apoptosis in AML cell lines. researchgate.netresearchgate.netresearchgate.net For instance, cells can be stained with fluorescent markers like Annexin V (which detects early apoptotic cells) and propidium (B1200493) iodide (which detects late apoptotic and necrotic cells). By analyzing the fluorescence of a large population of cells treated with this compound, the percentage of cells undergoing apoptosis can be accurately quantified.
Molecular Imaging Techniques for Preclinical Target Engagement Visualization (e.g., PET tracers, if applicable to mechanistic study)
In the preclinical evaluation of this compound, non-invasive molecular imaging techniques are pivotal for visualizing and quantifying the compound's engagement with its biological target in a living organism. nih.govnih.gov Among these, Positron Emission Tomography (PET) stands out as a powerful modality for real-time, dynamic assessment of a drug's behavior. catapult.org.uk
To apply this technique to this compound, a derivative of the compound would be synthesized to incorporate a positron-emitting radioisotope, such as carbon-11 (B1219553) or fluorine-18, creating a PET tracer. mdpi.com This radiolabeled version of this compound allows for the sensitive detection and quantification of its distribution throughout the body after administration in a preclinical model. catapult.org.ukmdpi.com
The primary goals of such PET imaging studies in the context of this compound research include:
Biodistribution: Determining the concentration of the compound in various organs and tissues over time.
Target Engagement: Quantifying the extent to which this compound binds to its intended molecular target in the relevant tissue.
Pharmacokinetics: Providing visual and quantitative evidence of the compound's absorption, distribution, metabolism, and excretion (ADME) properties. catapult.org.uk
By combining PET data with anatomical images from Computed Tomography (CT), researchers can precisely localize the biological signals, confirming that this compound reaches its site of interest and interacts with its target as intended. catapult.org.uk This approach provides crucial, actionable insights early in the drug development process, helping to de-risk progression to later stages. catapult.org.uk
High-Throughput Screening (HTS) Methodologies for Analog Discovery and Optimization
High-Throughput Screening (HTS) serves as a cornerstone for discovering novel analogs of this compound and for optimizing its structure-activity relationship (SAR). taylorfrancis.comtetrascience.com This methodology involves the rapid, automated testing of large libraries of chemical compounds to identify those that modulate the activity of a specific biological target. taylorfrancis.comdispendix.com In the research program for this compound, HTS is employed to screen for derivatives with improved potency, selectivity, or other desirable pharmacological properties.
The HTS workflow is characterized by its scale, speed, and reliance on automation and miniaturization to test hundreds of thousands to millions of compounds efficiently. taylorfrancis.com
Assay Development and Miniaturization
A critical first step in an HTS campaign for this compound analogs is the development of a robust and sensitive biological assay. taylorfrancis.com This assay, whether biochemical (e.g., measuring enzyme inhibition) or cell-based (e.g., measuring a cellular response), must be adapted for a high-throughput format.
This adaptation process is known as miniaturization, where the assay volume is scaled down significantly to be performed in high-density microplates, such as 384-well or 1536-well formats. researchgate.netnih.gov The benefits of miniaturization are substantial:
Reduced Reagent Consumption: Lower volumes of expensive reagents, such as enzymes or cells, are required per assay point. researchgate.net
Lower Compound Requirement: Less of each library compound is needed, conserving valuable chemical resources.
Increased Throughput: More compounds can be tested simultaneously on a single plate, accelerating the screening process. nih.gov
For this compound research, developing a miniaturized assay involves rigorous validation to ensure that the biological activity observed in the low-volume format is comparable to that in traditional, larger-volume assays. researchgate.netnih.gov
Automation and Data Analysis Pipelines
Automation is integral to the efficiency and reproducibility of HTS. dispendix.com Robotic systems handle the precise liquid dispensing of compounds and reagents, plate transport, and incubation, minimizing human error and variability. dispendix.com Automated plate readers then measure the output of the assay (e.g., fluorescence, luminescence).
The vast amount of data generated from an HTS campaign necessitates sophisticated data analysis pipelines. nih.govnih.gov These automated workflows perform several key functions:
Data Normalization: Raw data from the plate readers are processed to correct for experimental variations.
Quality Control: The system flags anomalies, such as poor replicate reproducibility or issues with control wells. nih.gov
Hit Identification: Statistical methods are applied to identify compounds that produce a significant biological response compared to controls.
Specialized software tools are used to manage, process, and visualize the large datasets, allowing scientists to efficiently identify promising "hits" from the primary screen for further validation and follow-up studies. nih.gov
Bioinformatic and Statistical Approaches for Data Interpretation
To decipher the complex biological effects of this compound, researchers rely heavily on bioinformatic and statistical methods. umri.ac.idnorthwestern.edu These computational approaches are essential for analyzing the large-scale datasets generated by modern high-throughput technologies, such as transcriptomics and proteomics, and for placing the compound's activity within the broader context of biological systems.
Network Analysis of Perturbed Biological Pathways
A key goal in understanding the mechanism of action of this compound is to identify the biological pathways it perturbs. nih.govnih.gov Network analysis is a powerful bioinformatic approach used for this purpose. The process typically involves treating a relevant cell model with this compound and then measuring the resulting changes in gene or protein expression.
This "perturbation data" is then analyzed using statistical models that map the observed changes onto established biological pathway networks. nih.govnih.gov This allows researchers to identify which specific pathways are significantly up- or down-regulated by the compound. Such analyses can reveal the downstream consequences of target engagement by this compound and may uncover unexpected off-target effects or novel mechanisms of action.
Integration of Multi-Omics Data
A holistic understanding of the biological impact of this compound is best achieved through the integration of multiple types of high-throughput data, a strategy known as multi-omics. nih.govnih.gov This approach combines data from different biological layers—such as the genome (DNA), transcriptome (RNA), proteome (proteins), and metabolome (metabolites)—to construct a comprehensive, system-level view of the compound's effects. youtube.comyoutube.com
By integrating these diverse datasets, researchers can trace the flow of biological information from gene to function. nih.gov For instance, an integrated analysis could reveal how treatment with this compound leads to changes in gene expression (transcriptomics), which in turn alter protein levels (proteomics) and ultimately affect metabolic activity (metabolomics). Statistical and machine learning methods are used to identify correlations and build predictive models from these complex, multi-layered datasets. nih.govyoutube.com This integrative approach is crucial for unraveling the intricate molecular mechanisms underlying the biological activity of this compound.
Broader Chemical Biology Implications and Future Research Directions for Lt 106 175 Analogues
Contributions to the Fundamental Understanding of FLT3 Kinase Biology
The study of LT-106-175 and its derivatives has contributed to a deeper understanding of FLT3 kinase biology. As a lead compound, this compound spurred the synthesis and evaluation of a series of 1-H-pyrazole-3-carboxamide derivatives aimed at improving FLT3 inhibitory potency and selectivity. researchgate.net This process of iterative chemical modification and biological testing has helped to elucidate the structure-activity relationships (SAR) that govern the interaction between this chemical scaffold and the FLT3 kinase.
One of the key insights gained from this research is the identification of specific structural modifications that enhance binding affinity and selectivity for FLT3. For example, the development of "compound 50" from the this compound scaffold resulted in a highly potent and selective FLT3 inhibitor with an IC50 of 0.213 nM. researchgate.net This compound demonstrated equal activity against various FLT3 mutants, including those resistant to other inhibitors like quizartinib (B1680412). researchgate.net The success of such analogues underscores the importance of the pyrazole-3-carboxamide core in targeting the ATP-binding pocket of FLT3. Molecular docking studies of these derivatives have further illuminated the key amino acid residues within the FLT3 kinase domain that are critical for inhibitor binding. researchgate.net
Development of Novel Chemical Probes for Receptor Tyrosine Kinases Beyond Therapeutic Intent
While the primary goal of developing this compound analogues has been therapeutic, their potent and selective nature makes them valuable as chemical probes for studying the biology of receptor tyrosine kinases (RTKs). A high-quality chemical probe should exhibit potent and selective inhibition of its target, allowing researchers to dissect the specific roles of that kinase in cellular processes without the confounding effects of off-target inhibition.
The development of highly selective analogues from the this compound scaffold provides such tools. These compounds can be used in vitro and in cell-based assays to investigate the downstream signaling pathways regulated by FLT3 and other related kinases. By selectively inhibiting FLT3, researchers can study the specific contributions of this kinase to cell proliferation, survival, and differentiation in both normal and pathological contexts. Furthermore, these probes can be modified, for example, by attaching fluorescent tags or biotin (B1667282) labels, to facilitate pull-down assays and proteomic studies aimed at identifying novel binding partners and substrates of FLT3.
Mechanistic Strategies to Address Compound Resistance in Preclinical Models
A significant challenge in the clinical use of kinase inhibitors is the development of drug resistance. Preclinical models are crucial for understanding the mechanisms of resistance and for developing strategies to overcome it. Analogues of this compound have been instrumental in this area.
One of the key mechanisms of resistance to FLT3 inhibitors is the acquisition of secondary mutations in the tyrosine kinase domain (TKD). mdpi.com Notably, derivatives of this compound, such as compound 50, have shown efficacy against FLT3 mutants that are resistant to other inhibitors. researchgate.net For instance, compound 50 was effective against the FLT3 (ITD)-D835V and FLT3 (ITD)-F691L mutants. researchgate.net Preclinical studies using cell lines expressing these resistant mutants are essential to evaluate the efficacy of new inhibitors and to understand how they circumvent resistance.
Another strategy to combat resistance is the development of inhibitors that target multiple oncogenic pathways. Some derivatives of the this compound scaffold have been shown to inhibit not only FLT3 but also cyclin-dependent kinases (CDKs). nih.gov This dual-target approach could be a valuable strategy to overcome resistance mechanisms that involve the upregulation of parallel signaling pathways.
Exploration of this compound Scaffold for Other Kinase Targets
The 1-H-pyrazole-3-carboxamide scaffold of this compound has shown potential for targeting kinases beyond FLT3. As mentioned, some analogues exhibit inhibitory activity against CDKs, which are key regulators of the cell cycle. nih.gov This suggests that the this compound scaffold is a "privileged structure" that can be adapted to bind to the ATP-binding site of various kinases.
Further exploration of the SAR of this scaffold could lead to the development of selective inhibitors for other kinase targets implicated in cancer and other diseases. By systematically modifying the substituents on the pyrazole (B372694) and carboxamide moieties, it may be possible to tune the selectivity profile of these compounds. Kinome-wide screening of a library of this compound analogues would be a valuable approach to identify novel kinase targets for this scaffold and to develop new chemical probes and therapeutic leads.
Future Avenues for Preclinical Compound Optimization and Lead Generation
The this compound scaffold and its analogues represent a promising starting point for further preclinical optimization and lead generation. Future research will likely focus on enhancing their pharmacological properties and developing more sophisticated research models.
For a chemical probe or a therapeutic candidate to be effective in vivo, it must possess favorable pharmacological properties, including metabolic stability and adequate systemic exposure. While some analogues of this compound, such as compound 50, have shown enhanced metabolic stability, further optimization is likely needed. researchgate.net
Future medicinal chemistry efforts will focus on modifying the structure of these compounds to improve their pharmacokinetic profile. This may involve introducing metabolic "soft spots" to control clearance or adding functionalities that enhance solubility and oral bioavailability. The use of in vitro metabolic assays with liver microsomes and in vivo pharmacokinetic studies in animal models will be crucial to guide these optimization efforts.
The development and use of advanced research models are critical for the preclinical evaluation of this compound analogues. While standard cell lines like MV4-11 and MOLM-13, which harbor FLT3-ITD mutations, are valuable, more sophisticated models are needed to better recapitulate the complexity of human disease. researchgate.net
This includes the development of patient-derived xenograft (PDX) models, where tumor cells from a patient are implanted into immunodeficient mice. These models can better predict clinical response and are invaluable for testing the efficacy of new inhibitors against a diverse range of genetic backgrounds and resistance mechanisms. Additionally, the use of 3D organoid cultures and CRISPR-Cas9 gene editing technology can help to create more physiologically relevant in vitro models for studying the effects of these compounds on cell signaling and for identifying mechanisms of resistance.
No Information Found for Chemical Compound "this compound"
Extensive searches for a chemical compound designated "this compound" have yielded no specific or relevant results in the public domain or scientific literature. The search results were predominantly associated with industrial machinery and other unrelated subjects, indicating that "this compound" is not a recognized or publicly documented chemical entity.
Therefore, it is not possible to generate the requested article focusing on the chemical biology, preclinical therapeutic potential, and broader implications of "this compound" and its analogues as outlined in the provided structure. The absence of any foundational information on this compound prevents a scientifically accurate and informative discussion on its conceptual therapeutic roles, potential in combinatorial preclinical strategies, or its impact on the disease microenvironment.
It is possible that "this compound" may be an internal, proprietary, or hypothetical designation not yet disclosed in publicly accessible resources. Without any primary data or literature references, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy and evidence-based reporting.
Q & A
Q. How can I optimize this compound’s formulation for stability studies without commercial bias?
- Methodological Answer : Screen excipients (e.g., cyclodextrins, lipids) using a quality-by-design (QbD) approach. Monitor degradation products via accelerated stability testing (40°C/75% RH) with LC-MS. Publish formulation protocols in open-access journals to avoid proprietary limitations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
